Cas no 1807198-65-7 (Ethyl 3-chloro-4-cyano-2-(hydroxymethyl)phenylacetate)

Ethyl 3-chloro-4-cyano-2-(hydroxymethyl)phenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-chloro-4-cyano-2-(hydroxymethyl)phenylacetate
-
- インチ: 1S/C12H12ClNO3/c1-2-17-11(16)5-8-3-4-9(6-14)12(13)10(8)7-15/h3-4,15H,2,5,7H2,1H3
- InChIKey: FZCRWIDKFFNOEE-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C#N)C=CC(CC(=O)OCC)=C1CO
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 312
- トポロジー分子極性表面積: 70.3
- 疎水性パラメータ計算基準値(XlogP): 1.5
Ethyl 3-chloro-4-cyano-2-(hydroxymethyl)phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015020790-1g |
Ethyl 3-chloro-4-cyano-2-(hydroxymethyl)phenylacetate |
1807198-65-7 | 97% | 1g |
1,564.50 USD | 2021-06-18 |
Ethyl 3-chloro-4-cyano-2-(hydroxymethyl)phenylacetate 関連文献
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
Ethyl 3-chloro-4-cyano-2-(hydroxymethyl)phenylacetateに関する追加情報
Ethyl 3-chloro-4-cyano-2-(hydroxymethyl)phenylacetate (CAS No. 1807198-65-7): A Comprehensive Overview
Ethyl 3-chloro-4-cyano-2-(hydroxymethyl)phenylacetate, identified by the CAS registry number 1807198-65-7, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound, characterized by its unique structure, has garnered attention in recent years due to its versatility and promising properties. In this article, we will delve into the structural features, synthesis methods, applications, and the latest research findings related to this compound.
The molecular structure of Ethyl 3-chloro-4-cyano-2-(hydroxymethyl)phenylacetate comprises a phenyl ring substituted with three distinct groups: a chlorine atom at position 3, a cyano group at position 4, and a hydroxymethyl group at position 2. The acetate ester group attached to the phenyl ring further enhances its chemical reactivity and functional versatility. This combination of substituents makes the compound highly reactive under specific conditions, rendering it suitable for various chemical transformations.
Recent studies have highlighted the importance of such substituted phenyl compounds in drug discovery and development. The presence of electron-withdrawing groups like chlorine and cyano enhances the electrophilic aromatic substitution reactivity of the phenyl ring, making it an attractive substrate for synthesizing bioactive molecules. For instance, researchers have explored the use of Ethyl 3-chloro-4-cyano-2-(hydroxymethyl)phenylacetate as an intermediate in the synthesis of potential anticancer agents. The hydroxymethyl group provides additional functionality, enabling further modifications to tailor the compound's pharmacokinetic properties.
In terms of synthesis, several methods have been reported for the preparation of Ethyl 3-chloro-4-cyano-2-(hydroxymethyl)phenylacetate. One common approach involves the Friedel-Crafts acylation reaction, where an acetylating agent reacts with a suitably substituted chlorobenzene derivative in the presence of a Lewis acid catalyst. Recent advancements in catalytic systems have improved the efficiency and selectivity of this reaction, leading to higher yields and purer products.
The application of this compound extends beyond pharmaceuticals. Its unique structure makes it a valuable precursor in organic synthesis for constructing complex molecules with intricate architectures. For example, chemists have utilized it as a building block for synthesizing heterocyclic compounds, which are crucial in agrochemicals and advanced materials science.
From an environmental standpoint, understanding the degradation pathways and ecological impact of Ethyl 3-chloro-4-cyano-2-(hydroxymethyl)phenylacetate is essential for sustainable chemical practices. Recent research has focused on evaluating its biodegradability under aerobic and anaerobic conditions. Results indicate that while the compound exhibits moderate biodegradability, certain substituents may persist in aquatic environments under specific conditions.
In conclusion, Ethyl 3-chloro-4-cyano-2-(hydroxymethyl)phenylacetate (CAS No. 1807198-65-7) stands out as a multifaceted organic compound with diverse applications across various industries. Its structural complexity and reactivity make it an invaluable tool in modern organic synthesis and drug development. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even more significant role in advancing scientific innovation.
1807198-65-7 (Ethyl 3-chloro-4-cyano-2-(hydroxymethyl)phenylacetate) 関連製品
- 1806937-94-9(6-Chloro-2-(difluoromethyl)-4-methyl-3-(trifluoromethyl)pyridine)
- 2228461-17-2(3-amino-3-(2,6-difluoro-3-methylphenyl)cyclobutan-1-ol)
- 1378265-53-2(3-aminooxolane-2-carboxylic acid)
- 2172600-82-5(1-(1-aminocyclopentyl)-3,3-dimethylcyclohexan-1-ol)
- 1806831-38-8(6-Amino-2-chloro-4-(difluoromethyl)pyridine-3-carboxylic acid)
- 1261854-98-1(6-Fluoro-5-(2-(trifluoromethoxy)phenyl)picolinaldehyde)
- 1628748-83-3(tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate)
- 36567-04-1(2-methyl-1-(methylsulfanyl)propan-2-amine)
- 1806116-37-9(Ethyl 4-amino-3-(aminomethyl)-5-(trifluoromethoxy)pyridine-2-acetate)
- 1806828-64-7(4-Bromo-2-(chloromethyl)-3-cyano-6-(difluoromethyl)pyridine)




